molecular formula C12H17N3O2 B8214225 1-((5-Azidopentyl)oxy)-2-methoxybenzene

1-((5-Azidopentyl)oxy)-2-methoxybenzene

Cat. No.: B8214225
M. Wt: 235.28 g/mol
InChI Key: JMFXQYWIGJFGGN-UHFFFAOYSA-N
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Description

1-((5-Azidopentyl)oxy)-2-methoxybenzene is an aromatic ether derivative featuring a methoxy group at the ortho position and a pentyloxy chain terminated by an azide (-N₃) group. The azide moiety enables bioorthogonal "click chemistry" applications, while the extended pentyl linker enhances solubility and flexibility for conjugation in drug delivery or polymer synthesis.

Properties

IUPAC Name

1-(5-azidopentoxy)-2-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-16-11-7-3-4-8-12(11)17-10-6-2-5-9-14-15-13/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXQYWIGJFGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Azidopentyl)oxy)-2-methoxybenzene typically involves a multi-step process. One common method starts with the preparation of 5-azidopentanol, which is then reacted with 2-methoxyphenol under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-((5-Azidopentyl)oxy)-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((5-Azidopentyl)oxy)-2-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((5-Azidopentyl)oxy)-2-methoxybenzene largely depends on the specific reactions it undergoes. For instance, in bioorthogonal chemistry, the azido group reacts with alkyne groups in a copper-catalyzed cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Azide Placement : The target compound’s azide is on a pentyloxy chain , contrasting with 1-(azidomethyl)-2-methoxybenzene’s shorter methylene linker. This longer chain may improve solubility and reduce steric hindrance in click reactions .
  • Functional Group Diversity : Analogs with fluorovinyl, sulfanyl, and acetal groups highlight the versatility of 2-methoxybenzene derivatives. For example, sulfur-containing analogs exhibit strong intermolecular interactions (e.g., C–H…O) in crystal engineering .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Physical State Key Properties Application Reference
1-(Azidomethyl)-2-methoxybenzene C₈H₉N₃O Colorless liquid RF 0.44 (EtOAc/heptane); NMR-confirmed Click chemistry precursor
1-(Ethoxymethyl)-2-methoxybenzene C₇H₁₄O₂ Liquid >48-hour tenacity; rosy, earthy fragrance Perfumery
1-(1-Butoxyethoxy)-2-methoxybenzene C₁₃H₂₀O₃ Not reported Acetal stability; tunable mechanical properties Polymer chemistry

Key Observations :

  • Azide Stability : Azide-containing compounds like 1-(azidomethyl)-2-methoxybenzene are typically light-sensitive but critical for Huisgen cycloaddition . The target compound’s extended chain may mitigate decomposition risks.
  • Fragrance vs. Reactivity : Ethoxymethyl derivatives prioritize volatility and scent retention , whereas azide/fluorine analogs focus on reactivity or electronic effects .

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